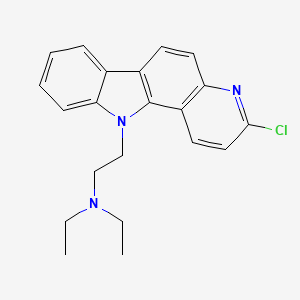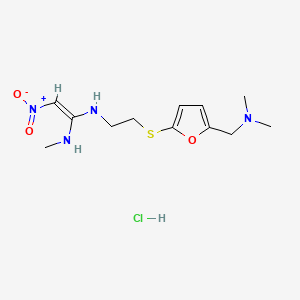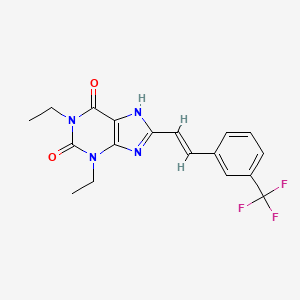
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a trifluoromethyl group attached to a styryl moiety, which is conjugated to the xanthine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine typically involves a multi-step process. One common method includes the following steps:
Formation of the Xanthine Core: The xanthine core is synthesized through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the Ethyl Groups: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base.
Styryl Group Addition: The styryl group is added through a Heck reaction, where a styrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine involves its interaction with adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission, inflammation, and vasodilation. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific receptor subtypes.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine is unique due to the presence of the trifluoromethyl group, which significantly enhances its pharmacological properties compared to other xanthine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
155271-86-6 |
|---|---|
Fórmula molecular |
C18H17F3N4O2 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
1,3-diethyl-8-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H17F3N4O2/c1-3-24-15-14(16(26)25(4-2)17(24)27)22-13(23-15)9-8-11-6-5-7-12(10-11)18(19,20)21/h5-10H,3-4H2,1-2H3,(H,22,23)/b9-8+ |
Clave InChI |
CHQNAORVKUUKQN-CMDGGOBGSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


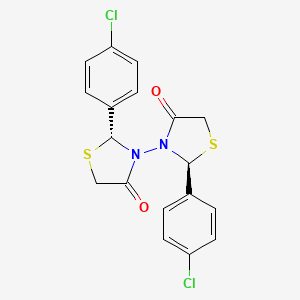
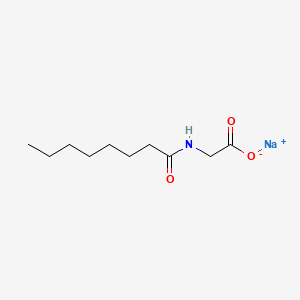
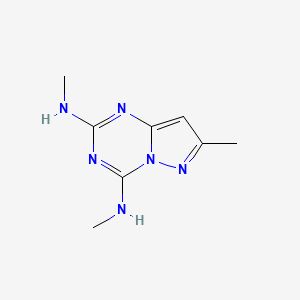
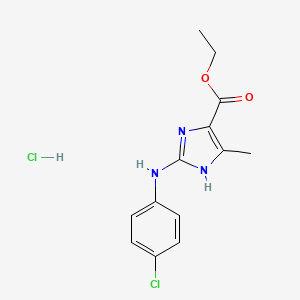
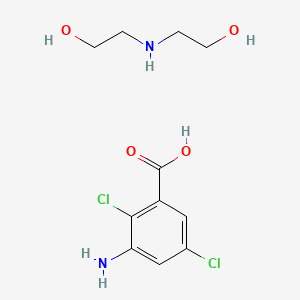
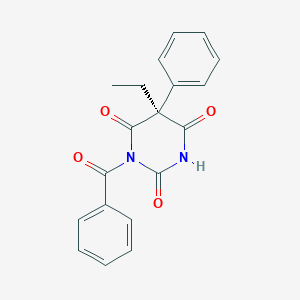


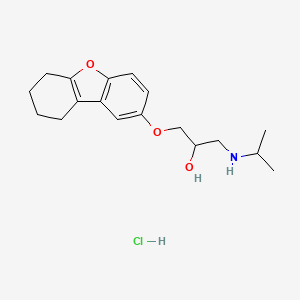

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
